2-Benzyl-3-tert-butyl-4-methylphenol
CAS No.: 67595-01-1
Cat. No.: VC19385185
Molecular Formula: C18H22O
Molecular Weight: 254.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67595-01-1 |
|---|---|
| Molecular Formula | C18H22O |
| Molecular Weight | 254.4 g/mol |
| IUPAC Name | 2-benzyl-3-tert-butyl-4-methylphenol |
| Standard InChI | InChI=1S/C18H22O/c1-13-10-11-16(19)15(17(13)18(2,3)4)12-14-8-6-5-7-9-14/h5-11,19H,12H2,1-4H3 |
| Standard InChI Key | OPOOFHRGSJRJDP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)O)CC2=CC=CC=C2)C(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s structure consists of a phenolic core with three substituents:
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Benzyl group at the 2-position (ortho to hydroxyl),
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tert-Butyl group at the 3-position (meta to hydroxyl),
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Methyl group at the 4-position (para to hydroxyl).
This substitution pattern creates a sterically crowded environment around the hydroxyl group, reducing its reactivity toward oxidation while preserving antioxidant activity . The molecular formula is C₁₈H₂₂O, with a molecular weight of 254.37 g/mol.
Table 1: Comparative Properties of Substituted Phenols
Synthesis Pathways
Alkylation of Phenolic Precursors
The tert-butyl and benzyl groups are typically introduced via Friedel-Crafts alkylation or catalytic alkylation. For example, 2-tert-butyl-4-methylphenol is synthesized using mesoporous molecular sieves (e.g., HAlMCM-41) as catalysts, achieving conversions up to 67% at 120°C . Adapting this method for 2-benzyl-3-tert-butyl-4-methylphenol would require sequential alkylation steps:
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tert-Butylation: Reaction of p-cresol with tert-butanol or methyl tert-butyl ether.
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Benzylation: Introduction of the benzyl group using benzyl chloride or bromide under acidic conditions.
Table 2: Optimized Reaction Conditions for Analog Synthesis
| Catalyst | Temperature (°C) | Alkylating Agent | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| HAlMCM-41 (SiO₂/Al₂O₃ = 20) | 120 | tert-Butanol | 67 | 88 |
| HAlMCM-41 (SiO₂/Al₂O₃ = 50) | 120 | Methyl tert-butyl ether | 61 | 81 |
Functional Applications
Antioxidant Activity
Phenolic derivatives with bulky substituents act as radical scavengers by donating hydrogen atoms from the hydroxyl group. For instance, 2,6-di-tert-butyl-4-methylphenol inhibits lipid peroxidation in biological systems . The benzyl group in 2-benzyl-3-tert-butyl-4-methylphenol may further stabilize phenoxyl radicals through resonance with the aromatic ring, enhancing antioxidant efficacy.
Polymer Stabilization
In polymer chemistry, such phenols prevent thermal degradation during processing. For example, 2-tert-butyl-4-methylphenol is used in polyolefins to mitigate chain scission at temperatures exceeding 200°C . The benzyl-substituted analog could offer superior performance in styrene-based polymers due to compatibility with aromatic matrices.
Research Gaps and Future Directions
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Synthetic Optimization: Developing one-pot methods for sequential alkylation to improve yield.
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Thermal Stability Profiling: Thermogravimetric analysis (TGA) to quantify decomposition thresholds.
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Ecotoxicity Studies: Assessing environmental persistence and bioaccumulation potential.
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